3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide
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Overview
Description
3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, along with an octafluoropentyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-fluorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Octafluoropentyl Group: The octafluoropentyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable base.
Final Assembly: The final step involves the coupling of the substituted benzamide with the phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and octafluoropentyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N,N-dimethyl-2-pyridinamine
- Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
- 5-chloro-3-fluoro-N,N-dimethyl-2-pyridinamine
Uniqueness
3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide stands out due to its unique combination of a fluorine atom and an octafluoropentyl group. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H12F9NO2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-fluoro-N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H12F9NO2/c19-11-5-3-4-10(8-11)14(29)28-12-6-1-2-7-13(12)30-9-16(22,23)18(26,27)17(24,25)15(20)21/h1-8,15H,9H2,(H,28,29) |
InChI Key |
NUMXVEZCWGSGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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